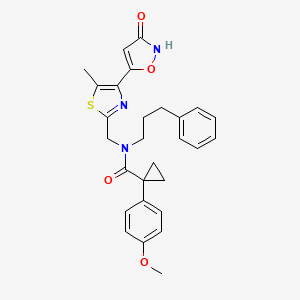![molecular formula C14H10Cl2N4OS B15236540 N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15236540.png)
N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide is a synthetic organic compound with the molecular formula C14H10Cl2N4OS. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thieno[2,3-d]pyrimidine core reacts with 2,4-dichlorobenzyl chloride in the presence of a base.
Formation of the Iminoformamide Group: The final step involves the reaction of the intermediate with formamide to form the iminoformamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thieno[2,3-d]pyrimidine derivatives with reduced functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may act as an inhibitor of specific enzymes or signaling pathways.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell proliferation and survival pathways.
相似化合物的比较
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their inhibitory activity against protein kinase B (PKB/Akt).
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis.
Uniqueness
N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzyl group and the thieno[2,3-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H10Cl2N4OS |
|---|---|
分子量 |
353.2 g/mol |
IUPAC 名称 |
N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-10-2-1-9(12(16)5-10)6-21-20-8-18-13-11-3-4-22-14(11)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20) |
InChI 键 |
ASMHUUPOUYGCHQ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)CON/C=N/C2=C3C=CSC3=NC=N2 |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC=NC2=C3C=CSC3=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


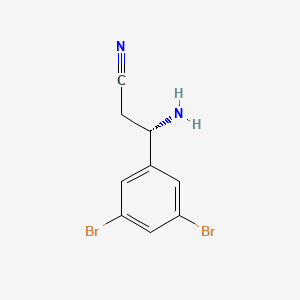
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15236460.png)


![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
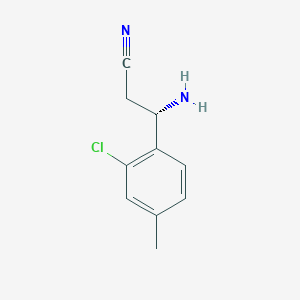
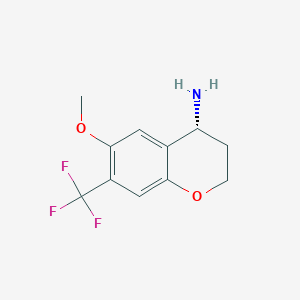
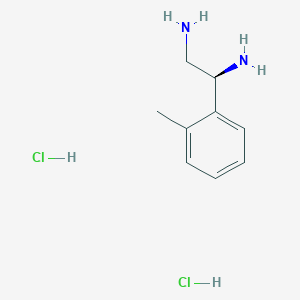
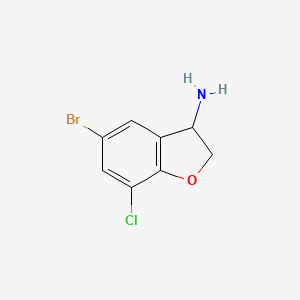
![1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15236513.png)

